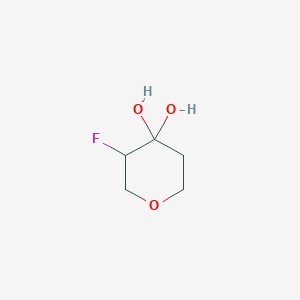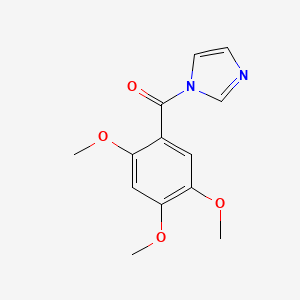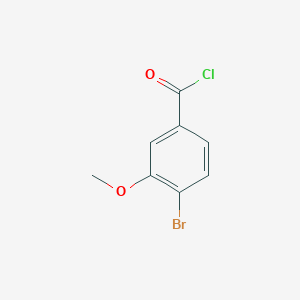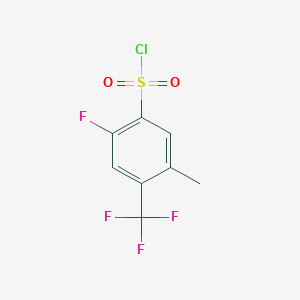
2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
“2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound. However, there seems to be a lack of specific information about this compound. It’s worth noting that benzenesulfonyl chloride compounds are generally used as intermediates in organic synthesis12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride”. However, benzenesulfonyl chloride compounds can typically be prepared from the corresponding benzenesulfonic acid or its sodium salt3.Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride” is not readily available. However, the general structure of a benzenesulfonyl chloride compound includes a benzene ring with a sulfonyl chloride (SO2Cl) group attached2.Chemical Reactions Analysis
Specific chemical reactions involving “2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride” are not readily available. However, benzenesulfonyl chloride compounds are typically reactive towards nucleophiles, and can undergo reactions such as nucleophilic aromatic substitution2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride” are not readily available. However, benzenesulfonyl chloride compounds are generally solid at room temperature, and are reactive towards nucleophiles12.Scientific Research Applications
Synthesis Applications
Synthesis of Novel N-Substituted Phenyl Benzenesulfonylureas : This compound is used in the synthesis of novel N-substituted phenyl benzenesulfonylureas. These compounds are characterized by 1H NMR, IR, and ESI-MS methods (Ta-n, 2015).
Preparation of Sterically Hindered Isomeric Forms : It's involved in synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides. These compounds have been structurally characterized by X-ray single crystal diffraction (Rublova et al., 2017).
Electrostatic Activation of SNAr-Reactivity : This compound is used in the electrostatic activation of SNAr-reactivity, which enables SNAr reactions under mild conditions, offering new pathways to pharmaceutically interesting substances (Weiss & Pühlhofer, 2001).
Synthesis of Fluorinated Hetero- and Carbocycles : It is used in the synthesis of ring-fluorinated hetero- and carbocycles, taking advantage of the properties of fluorine (Ichikawa et al., 2002).
Chemical Properties and Applications
Study of Spectral and Luminescence Properties : The compound's spectral and luminescence properties have been studied, demonstrating its ability to transmit electronic effects to the overall molecular π-electron system (Fedyunyaeva & Shershukov, 1993).
Synthesis of Novel Protoporphyrinogen IX Oxidase Inhibitors : It is involved in the synthesis of novel protoporphyrinogen IX oxidase inhibitors. The structures of these compounds have been extensively analyzed (Li et al., 2005).
Photophysical Processes Study : The compound has been studied for its photophysical processes in the gas phase, providing insights into its photochemical behavior (Al-ani, 1973).
Synthesis of Liquid Crystals : It's used in the synthesis of liquid crystals, specifically fluorinated compounds with distinct phase transition behavior and photoluminescence emission (Hu et al., 2014).
Medicinal Chemistry and Biological Applications
Synthesis of Cyclooxygenase-2 Inhibitors : This compound is key in the synthesis of 1,5-diarylpyrazoles with benzenesulfonamide moiety, showing potential as COX-2 inhibitors (Pal et al., 2003).
Activating Hydroxyl Groups for Bioconjugation : The compound is used for activating hydroxyl groups of polymeric carriers, facilitating the covalent attachment of biologicals to solid supports (Chang et al., 1992).
Safety And Hazards
The safety and hazards associated with “2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride” are not readily available. However, benzenesulfonyl chloride compounds are generally corrosive and can cause severe skin burns and eye damage4.
Future Directions
The future directions for “2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride” are not readily available. However, benzenesulfonyl chloride compounds are widely used in organic synthesis, suggesting potential for continued use and study in this area2.
Please note that the information provided is based on the closest available compounds due to the lack of specific information on “2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride”. For more accurate information, further research and analysis would be required.
properties
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-7(16(9,14)15)6(10)3-5(4)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETNXNFYQZPGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



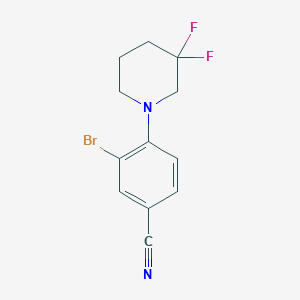
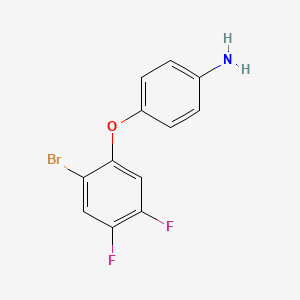
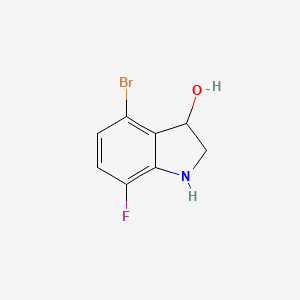
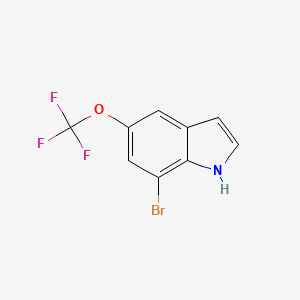
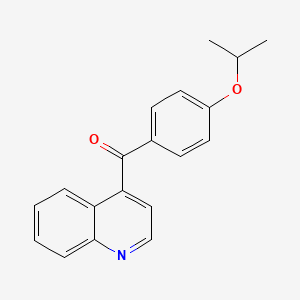
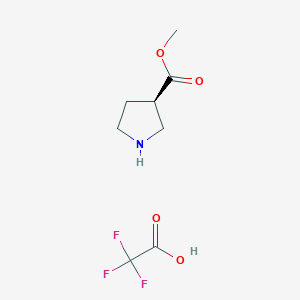
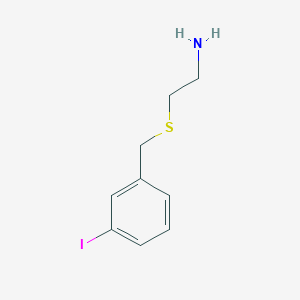
![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
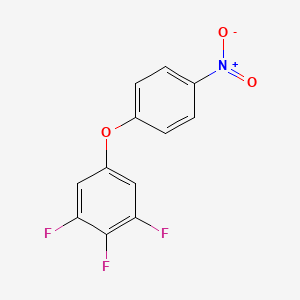
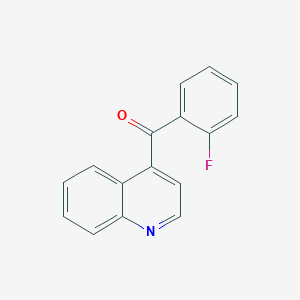
![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)
